molecular formula C11H14O2 B7861692 3-(2-Methylphenyl)oxolan-3-ol

3-(2-Methylphenyl)oxolan-3-ol

Cat. No.: B7861692
M. Wt: 178.23 g/mol
InChI Key: CKMBFCVVOHNSAO-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It features a five-membered ring structure with an oxygen atom and a hydroxyl group attached to the third carbon, along with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reduction and dehydration/cyclization of 2-deoxy-D-ribose in an acidic aqueous solution

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Methylphenyl)oxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)oxolan-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)oxolan-3-ol is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBFCVVOHNSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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